molecular formula C13H15NO5 B1240367 ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 133083-16-6

ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate

Katalognummer: B1240367
CAS-Nummer: 133083-16-6
Molekulargewicht: 265.26 g/mol
InChI-Schlüssel: MTXVNBTUWDJENO-POHAHGRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate is a derivative of the amino acid L-3,4-dihydroxyphenylalanine (DOPA). This compound is characterized by the presence of an acetyl group and an ethyl ester group, which modify the chemical properties and potential applications of the parent molecule. This compound is of interest in various fields, including biochemistry, pharmacology, and materials science, due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the acetylation of DOPA followed by esterification. One common method is the reaction of DOPA with acetic anhydride to form N-acetyl-DOPA, which is then esterified using ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction conditions often require heating to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc chloride or silica chloride may be employed to improve reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions are particularly significant, as they can lead to the formation of quinone derivatives and other oxidation products .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium periodate and catechol oxidases.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce quinone derivatives back to their original forms.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides, leading to the formation of various substituted derivatives.

Major Products

The major products formed from these reactions include quinone derivatives, which are important intermediates in various biochemical processes .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can undergo oxidation to form quinone derivatives, which can then participate in crosslinking reactions. These reactions are catalyzed by enzymes such as catechol oxidases and involve the formation of covalent bonds between the quinone and other molecules . This process is important in the formation of structural matrices in biological systems.

Vergleich Mit ähnlichen Verbindungen

ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate can be compared with other similar compounds, such as:

This compound is unique in its ability to form a variety of crosslinks, making it valuable in both biological and industrial contexts.

Eigenschaften

CAS-Nummer

133083-16-6

Molekularformel

C13H15NO5

Molekulargewicht

265.26 g/mol

IUPAC-Name

ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H15NO5/c1-3-19-13(18)10(14-8(2)15)6-9-4-5-11(16)12(17)7-9/h4-7,16-17H,3H2,1-2H3,(H,14,15)/b10-6-

InChI-Schlüssel

MTXVNBTUWDJENO-POHAHGRESA-N

SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)O)O)NC(=O)C

Isomerische SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)O)O)/NC(=O)C

Kanonische SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)O)O)NC(=O)C

Synonyme

N-acetyl-alpha, beta-dehydro-3,4-dihydroxyphenylalanine ethyl ester
N-acetyl-delta-DOPA ethyl ester
NAc-delta-DEE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.